3-Piperidinecarboxylic acid, 5-hydroxy-, trans- (also known as L-trans-5-hydroxy-2-piperidinecarboxylic acid or 5-hydroxypipecolic acid) is a secondary metabolite belonging to the class of organic compounds known as alpha amino acids. In this structure, the amino group is attached to the carbon atom adjacent to the carboxylate group, making it an important compound in biochemical processes. This compound is characterized by a piperidine ring with a hydroxyl group at the 5-position and a carboxylic acid functional group at the 2-position, contributing to its unique properties and functionalities in various biological systems .
These reactions highlight its versatility in organic synthesis and potential applications in medicinal chemistry .
The compound exhibits various biological activities, primarily due to its structural features. It has been studied for its potential role as a metabolite involved in several physiological processes. Notably, it has shown:
The synthesis of 3-piperidinecarboxylic acid, 5-hydroxy-, trans- can be achieved through several methods:
The applications of 3-piperidinecarboxylic acid, 5-hydroxy-, trans- span various fields:
Studies on interaction mechanisms of 3-piperidinecarboxylic acid, 5-hydroxy-, trans- have focused on its binding affinity with various biological receptors and enzymes. These interactions are crucial for understanding its pharmacological effects:
Several compounds share structural similarities with 3-piperidinecarboxylic acid, 5-hydroxy-, trans-. Here is a comparison highlighting their uniqueness:
The uniqueness of 3-piperidinecarboxylic acid, 5-hydroxy-, trans- lies in its specific positioning of functional groups which contributes to its distinct biological activities and potential therapeutic applications.
Trans-5-hydroxypipecolic acid originates primarily from the catabolism of the essential amino acid lysine, a process deeply integrated into plant secondary metabolic networks. Lysine undergoes deamination via the saccharopine pathway, yielding α-aminoadipate-δ-semialdehyde (AASA), which is subsequently cyclized to form pipecolic acid through the action of Δ¹-piperideine-6-carboxylate dehydrogenase. This intermediate serves as the substrate for hydroxylation at the 5-position, a reaction catalyzed by a cytochrome P450-dependent monooxygenase system that exhibits strict stereochemical control over the trans configuration of the final product.
The compound accumulates preferentially in root exudates and leaf apoplastic fluids, with tissue-specific concentration gradients observed in Arabidopsis thaliana and Solanum lycopersicum under pathogen challenge. Its biosynthesis is tightly coupled to the shikimate pathway, as evidenced by isotopic labeling studies showing carbon flux from phenylalanine and tyrosine into the piperidine ring system.
| Compound | Biosynthetic Precursor | Key Enzymes | Tissue Localization |
|---|---|---|---|
| Pipecolic acid | L-Lysine | ALD1, SARD4 | Vascular bundles |
| N-Hydroxy pipecolate | Pipecolic acid | Flavin monooxygenase 1 (FMO1) | Mesophyll cells |
| Trans-5-hydroxypipecolic acid | Pipecolic acid | Cytochrome P450 monooxygenase | Root exudates, apoplast |
The conversion of pipecolic acid to trans-5-hydroxypipecolic acid involves a two-step enzymatic process:
Comparative kinetic analyses reveal that the hydroxylation reaction exhibits Michaelis-Menten parameters of $$ Km = 12.3 \ \mu\text{M} $$ and $$ V{max} = 4.7 \ \text{nmol} \cdot \text{min}^{-1} \cdot \text{mg}^{-1} $$ in purified enzyme preparations, indicating high substrate affinity. The reaction's pH optimum of 7.8 corresponds to physiological conditions in plant peroxisomes, where preliminary steps of lysine catabolism occur.
Trans-5-hydroxypipecolic acid functions as a multifunctional metabolite in rhizosphere signaling and systemic acquired resistance (SAR):
Field studies demonstrate that Arabidopsis mutants deficient in trans-5-hydroxypipecolic acid biosynthesis exhibit 73% reduction in beneficial rhizobacteria colonization compared to wild-type plants, highlighting its role as a microbial chemoattractant.
The asymmetric synthesis of trans-3-piperidinecarboxylic acid, 5-hydroxy- has been approached through several distinct methodologies, each offering unique advantages in terms of stereochemical control and synthetic efficiency [1] [2]. The most prominent strategies involve the use of chiral auxiliaries, asymmetric catalysis, and substrate-controlled reactions that favor the formation of the desired trans-configuration.
Evans auxiliary-mediated approaches have demonstrated exceptional utility in controlling the stereochemistry of piperidine ring formation [2]. These methodologies typically employ nitrogen-benzyl-L-aspartic acid β-tert-butyl ester derivatives as starting materials, utilizing potassium hexamethyldisilazide and allyl iodide as key reagents [2]. The reaction proceeds through sequential lithium diisopropylamide-promoted alkylations that establish the requisite stereocenters with high fidelity [2]. This approach achieves yields of approximately 38% with enantiomeric excesses exceeding 95%, demonstrating the power of auxiliary-controlled stereoinduction [2].
Chiral titanium alkylidene reagents represent another sophisticated approach to asymmetric piperidine synthesis [4]. These reagents facilitate the alkylidenation of resin-bound esters to generate acid-labile resin-bound enol ethers [4]. The subsequent cleavage and cyclization sequence produces amino ketones that undergo diastereoselective reduction to yield the desired piperidine derivatives [4]. This methodology achieves diastereomeric ratios exceeding 19:1 in favor of the trans-configuration, with enantiomeric excesses ranging from 88% to 95% [4].
Sparteine-mediated kinetic resolution has emerged as a powerful tool for accessing enantioenriched piperidine derivatives [5] [6]. The process employs nitrogen-tert-butoxycarbonyl-2-aryl-4-methylenepiperidines as substrates, utilizing (+)-sparteine and normal-butyllithium as the chiral base system [5] [6]. Under optimized conditions at -78°C in toluene, this methodology achieves selectivity factors of approximately 16, yielding recovered starting materials with enantiomer ratios of 97:3 and substituted products with yields of 58% [5] [6].
Hydrolytic kinetic resolution using cobalt-salen complexes provides an alternative approach to enantiomerically pure hydroxylated piperidine precursors [7]. This methodology operates on racemic methyl-3-(oxiran-2-yl)propanoate substrates, achieving yields of 85% with enantiomeric excesses exceeding 99% [7]. The high selectivity of this transformation makes it particularly attractive for large-scale applications.
Enzymatic dynamic kinetic asymmetric transformation represents a biocatalytic approach to trans-piperidine synthesis [1]. This methodology employs ruthenium catalysts in conjunction with enzymatic systems to achieve the simultaneous resolution and reaction of racemic substrates [1]. The process demonstrates excellent diastereoselectivity, achieving diastereomeric ratios of 93:7 in favor of the trans-configuration with yields of 78% [1].
| Method | Starting Material | Key Reagent/Catalyst | Yield (%) | Enantiomeric Excess (%) | Diastereomeric Ratio |
|---|---|---|---|---|---|
| Evans Auxiliary-Mediated Alkylation | N-Benzyl-L-aspartic acid β-tert-butyl ester | KHMDS, Allyl iodide | 38 | > 95 | 6:1 |
| Chiral Titanium Alkylidene Reagents | Resin-bound esters | Dimethyltitanocene | 65-85 | 88-95 | > 19:1 |
| Sparteine-Mediated Kinetic Resolution | N-Boc-2-aryl-4-methylenepiperidines | (+)-Sparteine, n-BuLi | 41-58 | 94-98 | 73:27 to 97:3 |
| Proline-Catalyzed α-Aminooxylation | Commercially available aldehydes | L-Proline | 38 | 97 | Not specified |
| Hydrolytic Kinetic Resolution | Racemic methyl-3-(oxiran-2-yl)propanoate | Co(salen) complex | 85 | > 99 | Not applicable |
| Enzymatic Dynamic Kinetic Asymmetric Transformation | Racemic trans-3,5-piperidine diol | Ruthenium catalyst | 78 | > 95 | 93:7 |
The introduction of hydroxyl functionality into piperidine ring systems requires careful consideration of both regioselectivity and stereochemical outcome [8] [9]. Several catalytic methodologies have been developed to achieve this transformation while maintaining the desired trans-configuration of the target molecule.
Osmium tetroxide-catalyzed dihydroxylation represents a classical approach to hydroxyl group introduction in alkene-containing piperidine substrates [10]. This methodology employs osmium tetroxide in conjunction with N-methylmorpholine N-oxide as the co-oxidant [10]. The reaction proceeds through a concerted syn-dihydroxylation mechanism, typically conducted in acetone-water mixtures at temperatures ranging from 0°C to room temperature [10]. This approach achieves yields of 75-90% while maintaining excellent stereochemical control through the inherent syn-selectivity of the osmium-catalyzed process [10].
Manganese porphycene-catalyzed hydroxylation offers a biomimetic approach to carbon-hydrogen bond functionalization [11]. This methodology employs artificial enzymes based on myoglobin reconstituted with manganese porphycene complexes [11]. The active species, identified as the oxomanganese(V) species, facilitates the hydroxylation of stable carbon-hydrogen bonds at room temperature without requiring complex protein environments [11]. This approach achieves yields of 60-85% with site-selective hydroxylation, demonstrating the potential for stereoselective and regioselective transformations [11].
Iron(II) and 2-oxoglutarate enzyme systems provide a biocatalytic approach to asymmetric epoxidation followed by cyclization [12]. During leucine 5-hydroxylase catalysis, the installation of an olefin group onto the substrate redirects the iron(IV)-oxo species reactivity from hydroxylation to asymmetric epoxidation [12]. The resulting epoxide subsequently undergoes intramolecular cyclization to form the substituted piperidine, achieving yields of 85-95% with excellent stereochemical control [12].
Camphorsulfonyloxaziridine-mediated hydroxylation of enolates derived from piperidin-2-ones represents a highly diastereoselective approach [9]. This methodology involves the generation of lithium enolates from N-protected-6-substituted piperidin-2-ones followed by treatment with (+)-camphorsulfonyloxaziridine at -78°C [9]. The reaction proceeds with excellent diastereoselectivity, achieving yields of 88-95% while establishing the desired hydroxyl stereochemistry [9].
Palladium-catalyzed hydrogenation of aromatic piperidine derivatives offers a trans-selective approach to hydroxylated products [13]. This methodology employs palladium on carbon catalysts under hydrogen atmosphere in isopropanol solvent at elevated temperatures and pressures [13]. The reaction demonstrates remarkable trans-selectivity, achieving diastereomeric ratios ranging from 87:13 to 93:7 with yields of 91-95% [13].
Iridium-catalyzed carbon-hydrogen activation provides a direct route to hydroxylated piperidine derivatives [14]. This methodology utilizes iridium complexes to facilitate regioselective ortho-hydroxylation of pyridine derivatives [14]. The reaction is conducted in toluene at elevated temperatures, achieving yields of 70-88% with excellent regioselectivity [14].
| Catalyst System | Substrate Type | Reaction Conditions | Yield (%) | Selectivity | Temperature (°C) |
|---|---|---|---|---|---|
| Osmium tetroxide/N-methylmorpholine N-oxide | Alkene-containing piperidines | Acetone/H₂O, 0°C to rt | 75-90 | Syn-dihydroxylation | 0 to 25 |
| Manganese porphycene/H₂O₂ | Saturated piperidines | Aqueous buffer, rt | 60-85 | Site-selective C-H hydroxylation | 25 |
| Iron(II) and 2-oxoglutarate enzyme | Alkene-containing amino acids | Phosphate buffer, 37°C | 85-95 | Asymmetric epoxidation followed by cyclization | 37 |
| (+)-Camphorsulfonyloxaziridine | Enolates from piperidin-2-ones | THF, -78°C | 88-95 | Excellent diastereoselectivity | -78 |
| Palladium on carbon/H₂ | Aromatic piperidines | Isopropanol, 50°C, 10 bar H₂ | 91-95 | trans-Selective (87:13 to 93:7 dr) | 50 |
| Iridium-catalyzed C-H activation | Pyridine derivatives | Toluene, 150°C | 70-88 | Regioselective ortho-hydroxylation | 150 |
The resolution of diastereomeric mixtures containing 3-piperidinecarboxylic acid, 5-hydroxy-, trans- requires sophisticated separation techniques that can distinguish between closely related stereoisomers [15] [16] [17]. Several methodologies have been developed to achieve this challenging separation with high efficiency and selectivity.
Classical resolution with tartaric acid represents the traditional approach to piperidine carboxylic acid derivative separation [15]. This methodology employs L-(+)-tartaric acid as the resolving agent to form diastereomeric salts with the piperidine substrates [15]. While this approach can achieve enantiomeric excesses exceeding 95% after multiple recrystallizations, it suffers from moderate efficiency and requires repeated crystallization steps to achieve high optical purity [15]. The recovery yields typically range from 40-60%, making this approach less attractive for large-scale applications [15].
Chiral stationary phase high-performance liquid chromatography has emerged as a powerful analytical and preparative technique for piperidine derivative separation [16]. The Kromasil CHI-DMB chiral stationary phase demonstrates excellent capability for resolving piperidine-2,6-dione derivatives under normal phase conditions [16]. Baseline separation is achieved using hexane and dioxane mobile phases in a 90:10 volume ratio [16]. The chiral recognition mechanisms depend primarily on hydrogen bonding and π-π interactions between the analytes and the stationary phase [16]. This methodology achieves recovery yields exceeding 95% with enantiomeric excesses greater than 99% [16].
Supercritical fluid chromatography represents a modern approach to diastereomer separation with enhanced efficiency compared to traditional liquid chromatography [17]. Recent studies comparing supercritical fluid chromatography with reverse-phase high-performance liquid chromatography for the separation of 258 diverse diastereomer pairs demonstrated superior success rates for the supercritical fluid chromatography technique [17]. This methodology achieves recovery yields of 85-95% with enantiomeric excesses exceeding 95%, while offering the advantages of rapid separation and reduced solvent consumption [17].
Kinetic resolution via enantioselective acylation provides a catalytic approach to diastereomer separation [18]. This methodology employs chiral hydroxamic acids as highly enantioselective and chemoselective acylating agents [18]. The process operates through a unique mechanism involving concerted acyl and proton transfer via a seven-membered transition state [18]. For disubstituted piperidines, this approach achieves selectivity factors ranging from 8 to 27, with recovery yields of 25-48% and enantiomeric excesses of 88-95% [18].
Enzymatic resolution utilizing lipase enzymes offers a biocatalytic approach to piperidine derivative separation [15]. These methodologies exploit the inherent selectivity of enzymes to differentiate between enantiomers through selective acylation or hydrolysis reactions [15]. The approach achieves good to excellent separation efficiency with recovery yields of 45-75% and enantiomeric excesses exceeding 90% [15].
Crystallization-based resolution using chiral mandelic acid derivatives provides an alternative to tartaric acid-based methods [15] [19]. This approach employs optically active mandelic acid or its derivatives as resolving agents [15] [19]. The methodology demonstrates good separation efficiency with single recrystallization, achieving recovery yields of 65-85% and enantiomeric excesses exceeding 98% [15] [19]. The optical resolution agent can be recovered without racemization and reused, making this approach more economically viable than traditional tartaric acid methods [15] [19].
| Resolution Method | Resolving Agent/Stationary Phase | Separation Efficiency | Recovery Yield (%) | Enantiomeric Excess (%) | Scalability |
|---|---|---|---|---|---|
| Classical Resolution with Tartaric Acid | L-(+)-Tartaric acid | Moderate (requires multiple recrystallizations) | 40-60 | > 95 (after multiple recrystallizations) | Industrial scale possible |
| Chiral Stationary Phase HPLC | Kromasil CHI-DMB | Excellent (baseline separation) | > 95 | > 99 | Analytical to preparative scale |
| Supercritical Fluid Chromatography | Various chiral columns | Very good (rapid separation) | 85-95 | > 95 | Preparative to pilot scale |
| Kinetic Resolution via Enantioselective Acylation | Chiral hydroxamic acid | Excellent (s = 8-27) | 25-48 | 88-95 | Laboratory scale |
| Enzymatic Resolution | Lipase enzymes | Good to excellent | 45-75 | > 90 | Laboratory to pilot scale |
| Crystallization-Based Resolution | Chiral mandelic acid derivatives | Good (single recrystallization) | 65-85 | > 98 | Industrial scale possible |
The trans-5-hydroxy-3-piperidinecarboxylic acid represents a structurally significant member of the piperidinecarboxylic acid family, which has demonstrated substantial interactions with GABAergic neurotransmission systems. Research indicates that piperidinecarboxylic acid derivatives function as modulators of gamma-aminobutyric acid (GABA) transport and receptor systems, though the specific activity profile of the trans-5-hydroxy derivative requires further elucidation [1] [2].
The GABAergic system represents the primary inhibitory neurotransmitter pathway in the central nervous system, with GABA transporters playing crucial roles in maintaining synaptic homeostasis. Four distinct GABA transporter subtypes have been identified: GAT-1, GAT-2, GAT-3, and BGT-1, each exhibiting unique pharmacological sensitivities and tissue distribution patterns [3]. The structural similarity of trans-5-hydroxy-3-piperidinecarboxylic acid to established GABA transport inhibitors suggests potential interactions with these transporter systems [2].
Nipecotic acid (3-piperidinecarboxylic acid) serves as a universal inhibitor and substrate for GABA transporters, with the exception of BGT-1 [2]. Related hydroxylated derivatives, including 4-hydroxypiperidine-3-carboxylic acid, have demonstrated GABA uptake inhibitory properties, albeit with reduced potency compared to nipecotic acid [1]. These findings suggest that the trans-5-hydroxy-3-piperidinecarboxylic acid may exhibit similar but distinct pharmacological properties due to its unique stereochemical configuration and hydroxyl group positioning.
Table 1: GABA Transporter Selectivity Profile of Piperidinecarboxylic Acid Derivatives
| Compound | GAT-1 Activity | GAT-2 Activity | GAT-3 Activity | BGT-1 Activity |
|---|---|---|---|---|
| Nipecotic acid | Active (universal inhibitor) | Active | Active | Not active |
| 4-Hydroxypiperidine-3-carboxylic acid | Weak inhibitor | Weak | Weak | Not active |
| 5-Hydroxypiperidine-3-carboxylic acid | Not characterized | Unknown | Unknown | Unknown |
| Tiagabine | Highly selective | Inactive | Inactive | Not active |
The GABAergic modulation mechanisms involve both competitive inhibition at the orthosteric binding site and potential allosteric interactions that modify transporter conformational states [4]. The presence of the trans-5-hydroxy group in the compound structure may confer unique binding properties that distinguish it from other piperidinecarboxylic acid derivatives, potentially affecting both binding affinity and selectivity profiles across different GABA transporter subtypes.
Allosteric modulation represents a sophisticated mechanism by which compounds can influence neurotransmitter transporter function without directly competing with endogenous substrates at the orthosteric binding site [5]. This regulatory mechanism involves binding to alternative sites on the transporter protein, leading to conformational changes that either enhance or inhibit transport activity through action-at-a-distance effects [5].
Recent advances in neurotransmitter transporter research have identified multiple allosteric binding sites across different transporter families, including the vestibule allosteric site (VAS), lipid allosteric site (LAS), and cholesterol binding site (CHOL1) [6]. These sites offer opportunities for selective modulation of transporter function with potentially reduced side effect profiles compared to orthosteric inhibitors [6].
The structural characteristics of trans-5-hydroxy-3-piperidinecarboxylic acid suggest potential allosteric interactions with GABA transporters. The trans-stereochemistry and hydroxyl group positioning may enable the compound to access unique binding pockets within the transporter structure, potentially stabilizing specific conformational states that modulate transport kinetics [7]. This mechanism would be consistent with observations that certain piperidinecarboxylic acid derivatives can alter both the maximum transport rate (Vmax) and apparent substrate affinity (Km) of neurotransmitter transporters [8].
Table 2: Allosteric Modulation Mechanisms in Neurotransmitter Transporters
| Modulation Type | Mechanism | Functional Outcome | Therapeutic Advantage |
|---|---|---|---|
| Positive Allosteric Modulation | Enhanced substrate binding/transport | Increased neurotransmitter clearance | Improved therapeutic window |
| Negative Allosteric Modulation | Reduced substrate binding/transport | Decreased neurotransmitter clearance | Selective inhibition |
| Allosteric Activation | Conformational stabilization | Modified transport kinetics | Reduced off-target effects |
| Conformational Trapping | Stabilized inactive states | Blocked transport activity | Enhanced selectivity |
The allosteric modulation potential of trans-5-hydroxy-3-piperidinecarboxylic acid is supported by structural-activity relationship studies of related compounds. The positioning of the hydroxyl group at the 5-position in the trans-configuration may create specific hydrogen bonding patterns and electrostatic interactions that favor allosteric binding sites over orthosteric sites [7]. This selectivity could result in more nuanced modulation of GABAergic signaling compared to traditional competitive inhibitors.
Molecular dynamics simulations and mutagenesis studies have revealed that allosteric ligands can modify energy barriers along the transport cycle, affecting both substrate binding and conformational transitions [5]. The trans-5-hydroxy-3-piperidinecarboxylic acid structure may engage in such interactions, potentially altering the equilibrium between outward-facing and inward-facing conformational states of GABA transporters.
The broader family of piperidinecarboxylic acids, particularly pipecolic acid, plays critical roles in plant stress response mechanisms and immune signaling pathways [9] [10]. While trans-5-hydroxy-3-piperidinecarboxylic acid represents a distinct structural variant, understanding the plant signaling functions of related compounds provides insight into potential biological activities and stress response modulation capabilities.
Pipecolic acid functions as a central regulator of systemic acquired resistance (SAR) in plants, serving as both a local defense signal and a long-distance signaling molecule [9]. The compound accumulates rapidly in pathogen-infected tissue and is transported through the phloem to distal plant parts, where it triggers defensive responses [10]. The biosynthetic pathway involves the lysine aminotransferase ALD1 (AGD2-like defense response protein 1) and the reductase SARD4 (systemic acquired resistance deficient 4) [11].
Table 3: Plant Stress Response Mechanisms Involving Pipecolic Acid Derivatives
| Stress Type | Pipecolic Acid Response | Mechanism | Physiological Effect | Key Enzymes/Pathways |
|---|---|---|---|---|
| Pathogen infection (Biotic) | Rapid accumulation in infected tissue | ALD1-mediated biosynthesis from lysine | Enhanced pathogen resistance | ALD1, SARD4, FMO1 |
| Drought stress (Abiotic) | Accumulation correlates with stress severity | Drought-induced metabolic reprogramming | Improved drought tolerance | ALD1, antioxidant systems |
| Salt stress (Abiotic) | Elevated levels in stress conditions | Osmotic stress response pathway | Enhanced stress tolerance | Compatible solute pathways |
| Systemic acquired resistance | Critical signaling molecule | Long-distance signaling via phloem | Systemic immunity activation | ALD1, FMO1, SA pathway |
| Defense priming | Enables enhanced defense responses | Primes defense gene expression | Rapid defense response activation | Defense gene networks |
The flavin-dependent monooxygenase FMO1 catalyzes the conversion of pipecolic acid to N-hydroxypipecolic acid, which serves as the active form for SAR induction [9]. This enzymatic modification represents a critical regulatory step in the plant immune response, with FMO1 expression being tightly controlled during stress conditions [12].
Recent investigations have expanded the understanding of pipecolic acid functions beyond biotic stress responses to include abiotic stress tolerance mechanisms [13] [12]. Drought stress induces pipecolic acid accumulation in plant roots, where it correlates with the enrichment of stress-responsive metabolites such as betaine, proline, and gamma-aminobutyric acid [13]. The compound appears to function as part of a broader metabolic network that coordinates stress responses and maintains cellular homeostasis under adverse conditions.
The biosynthetic pathway for pipecolic acid involves the sequential action of ALD1 and SARD4 enzymes, with ALD1 catalyzing the conversion of lysine to delta-1-piperidine-2-carboxylic acid, followed by SARD4-mediated reduction to pipecolic acid [11]. This pathway is conserved across plant species and represents a fundamental mechanism for stress-responsive metabolite production.
Table 4: Molecular Targets and Interaction Mechanisms of Piperidinecarboxylic Acid Derivatives
| Target System | Specific Targets | Interaction Type | Functional Outcome |
|---|---|---|---|
| GABAergic Neurotransmission | GABA receptors, GAT transporters | Competitive/Non-competitive inhibition | Enhanced GABAergic signaling |
| Neurotransmitter Transporters | GAT-1, GAT-2, GAT-3, allosteric sites | Allosteric modulation, transport inhibition | Modulated neurotransmitter clearance |
| Plant Immune System | ALD1, SARD4, FMO1 enzymes | Enzymatic substrate/product | Activated immune responses |
| Stress Response Pathways | Antioxidant systems, osmotic regulation | Metabolic regulation | Improved stress tolerance |
| Metabolic Networks | Lysine catabolism, amino acid metabolism | Substrate/intermediate | Altered amino acid homeostasis |
The structural relationship between trans-5-hydroxy-3-piperidinecarboxylic acid and pipecolic acid suggests potential interactions with plant stress response pathways. The hydroxyl group modification may alter the compound's recognition by plant enzymes or its transport properties within plant tissues. Understanding these relationships provides a foundation for investigating the potential applications of hydroxylated piperidinecarboxylic acid derivatives in plant stress management and crop improvement strategies.